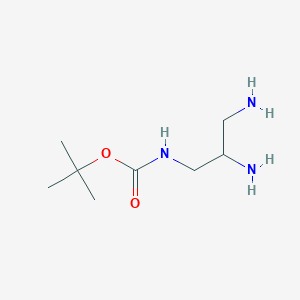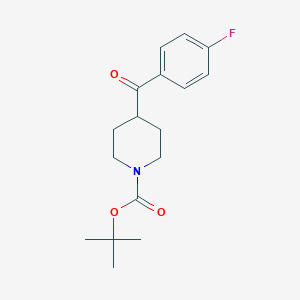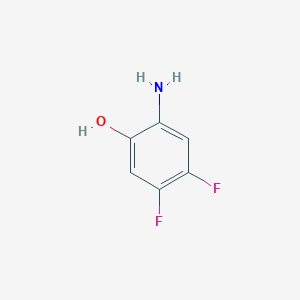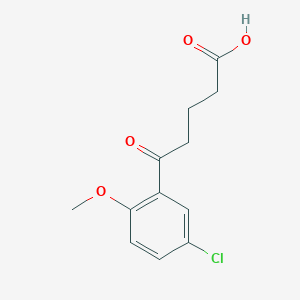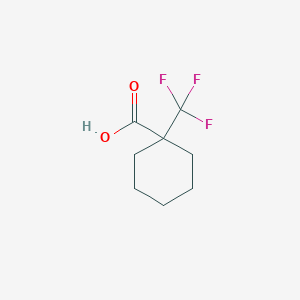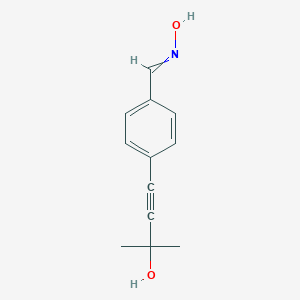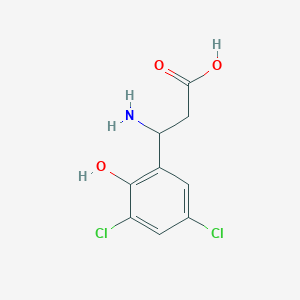![molecular formula C7H10O3 B062876 Methyl 3-(hydroxymethyl)bicyclo[1.1.0]butane-1-carboxylate CAS No. 175881-32-0](/img/structure/B62876.png)
Methyl 3-(hydroxymethyl)bicyclo[1.1.0]butane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(hydroxymethyl)bicyclo[1.1.0]butane-1-carboxylate is a bicyclic compound that has gained significant attention in recent years due to its unique properties and potential applications in scientific research. This compound is a derivative of bicyclic ketone and has a molecular formula of C9H12O3.1.0]butane-1-carboxylate.
Mécanisme D'action
The mechanism of action of Methyl 3-(hydroxymethyl)bicyclo[1.1.0]butane-1-carboxylate involves the inhibition of acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine, which enhances cognitive function and memory. Additionally, Methyl 3-(hydroxymethyl)bicyclo[1.1.0]butane-1-carboxylate has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Biochemical and Physiological Effects:
Methyl 3-(hydroxymethyl)bicyclo[1.1.0]butane-1-carboxylate has several biochemical and physiological effects. It has been shown to improve cognitive function and memory, reduce oxidative stress, and protect cells from damage. Additionally, it has been studied for its potential anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 3-(hydroxymethyl)bicyclo[1.1.0]butane-1-carboxylate in lab experiments is its ability to inhibit acetylcholinesterase and butyrylcholinesterase, which can enhance cognitive function and memory. Additionally, its antioxidant properties can protect cells from oxidative damage. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several potential future directions for the study of Methyl 3-(hydroxymethyl)bicyclo[1.1.0]butane-1-carboxylate. One area of research could focus on its potential use as a treatment for cognitive disorders such as Alzheimer's disease. Additionally, further studies could investigate its potential anti-inflammatory properties and its ability to protect cells from oxidative damage. Finally, researchers could explore methods to improve the solubility of this compound in water, which could make it easier to work with in lab experiments.
Conclusion:
In conclusion, Methyl 3-(hydroxymethyl)bicyclo[1.1.0]butane-1-carboxylate is a unique bicyclic compound that has potential applications in scientific research. Its ability to inhibit acetylcholinesterase and butyrylcholinesterase, enhance cognitive function and memory, and protect cells from oxidative damage make it a promising compound for further study. While there are limitations to its use in lab experiments, future research could explore ways to overcome these limitations and unlock the full potential of this compound.
Méthodes De Synthèse
The synthesis of Methyl 3-(hydroxymethyl)bicyclo[1.1.0]butane-1-carboxylate can be achieved through several methods. One of the most common methods involves the reaction between bicyclic ketone and formaldehyde in the presence of a catalyst such as sodium borohydride. This reaction results in the formation of Methyl 3-(hydroxymethyl)bicyclo[1.1.0]butane-1-carboxylate.
Applications De Recherche Scientifique
Methyl 3-(hydroxymethyl)bicyclo[1.1.0]butane-1-carboxylate has several potential applications in scientific research. It has been studied for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, which is a neurotransmitter that plays a crucial role in the nervous system. Inhibition of these enzymes can lead to increased levels of acetylcholine, which has been shown to improve cognitive function and memory.
Propriétés
Numéro CAS |
175881-32-0 |
|---|---|
Nom du produit |
Methyl 3-(hydroxymethyl)bicyclo[1.1.0]butane-1-carboxylate |
Formule moléculaire |
C7H10O3 |
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
methyl 3-(hydroxymethyl)bicyclo[1.1.0]butane-1-carboxylate |
InChI |
InChI=1S/C7H10O3/c1-10-5(9)7-2-6(7,3-7)4-8/h8H,2-4H2,1H3 |
Clé InChI |
YYVRPKGODIGJQH-UHFFFAOYSA-N |
SMILES |
COC(=O)C12CC1(C2)CO |
SMILES canonique |
COC(=O)C12CC1(C2)CO |
Synonymes |
Bicyclo[1.1.0]butane-1-carboxylic acid, 3-(hydroxymethyl)-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



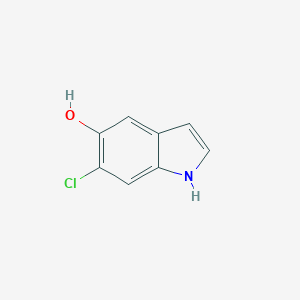
![1-[(2-Chloro-5-nitrophenyl)sulfonyl]-1H-pyrrole](/img/structure/B62795.png)
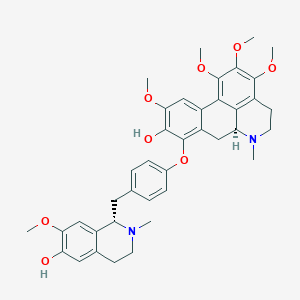
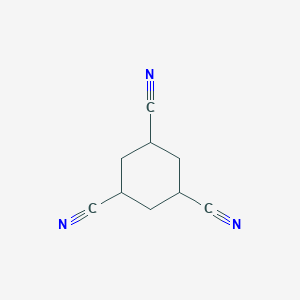
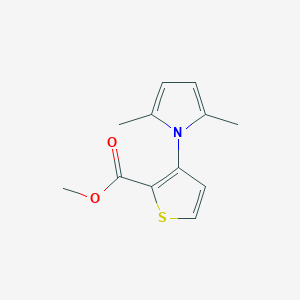
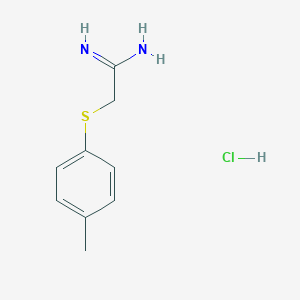
![4-Chloropyrido[3,4-d]pyridazine](/img/structure/B62802.png)
